molecular formula C19H19N3O3 B4984330 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B4984330
M. Wt: 337.4 g/mol
InChI Key: QQUKKGOEWGENHP-UHFFFAOYSA-N
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Description

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an oxadiazole ring, and an amide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-3-4-9-16(13)20-17(23)10-11-18-21-19(22-25-18)14-7-5-8-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUKKGOEWGENHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common method is the cyclodehydration of a hydrazine derivative with a carboxylic acid or its derivatives. The reaction conditions often require heating and the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The oxadiazole ring can be reduced to a simpler amine derivative.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

  • Reduction: : 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamine

  • Substitution: : Various amide derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is particularly useful in the development of new materials with unique properties.

Biology

In biological research, the compound can be used to study the effects of oxadiazole derivatives on biological systems. It may also serve as a lead compound for the development of new drugs.

Medicine

The compound has potential medicinal applications, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its amide group makes it a candidate for drug design and development.

Industry

In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The amide group can form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)propionic acid

  • N-(2-methylphenyl)propanamide

  • 1,2,4-Oxadiazole derivatives

Uniqueness

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is unique due to its combination of the methoxyphenyl group, oxadiazole ring, and amide functional group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

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